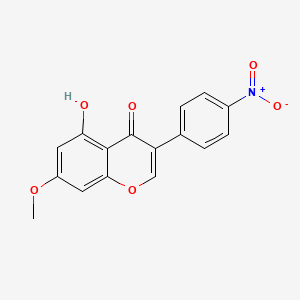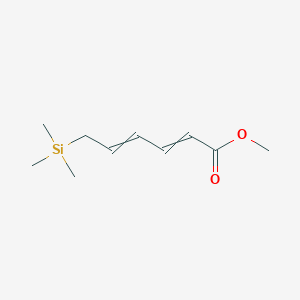
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate is an organic compound with the molecular formula C10H18O2Si It is characterized by the presence of a trimethylsilyl group attached to a hexa-2,4-dienoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(trimethylsilyl)hexa-2,4-dienoate typically involves the esterification of hexa-2,4-dienoic acid with methanol in the presence of a catalyst, followed by the introduction of the trimethylsilyl group. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The trimethylsilyl group can be introduced using reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes followed by silylation. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include:
- Oxidation: Hexa-2,4-dienoic acid or corresponding aldehydes.
- Reduction: Saturated esters or alcohols.
- Substitution: Various silyl-substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 6-(trimethylsilyl)hexa-2,4-dienoate has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical transformations.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of methyl 6-(trimethylsilyl)hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group imparts unique steric and electronic properties, influencing the compound’s reactivity and interactions. These properties can affect enzyme binding, receptor activation, and other biochemical processes, making the compound a valuable tool in mechanistic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to methyl 6-(trimethylsilyl)hexa-2,4-dienoate include:
- Methyl 2,4-hexadienoate
- Ethyl 2,4-hexadienoate
- Trimethylsilyl-substituted alkenes and dienes
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the conjugated diene system. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a versatile compound in various chemical and biological applications .
Propriétés
Numéro CAS |
920504-55-8 |
|---|---|
Formule moléculaire |
C10H18O2Si |
Poids moléculaire |
198.33 g/mol |
Nom IUPAC |
methyl 6-trimethylsilylhexa-2,4-dienoate |
InChI |
InChI=1S/C10H18O2Si/c1-12-10(11)8-6-5-7-9-13(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
DBTMWMBCYYYJPN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC=CC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14184536.png)
![4-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]phenol](/img/structure/B14184537.png)
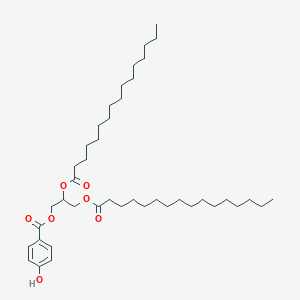
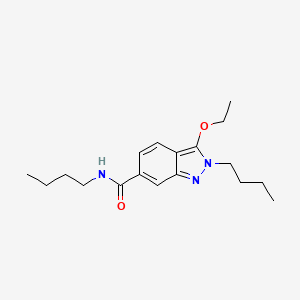
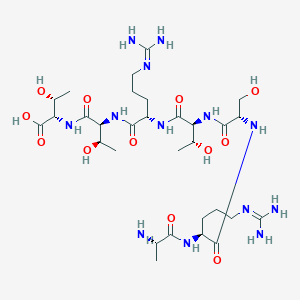
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)
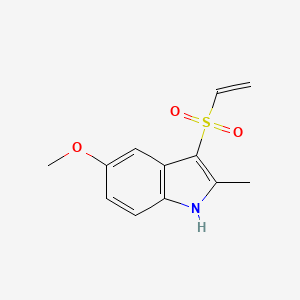
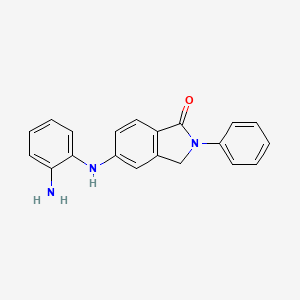
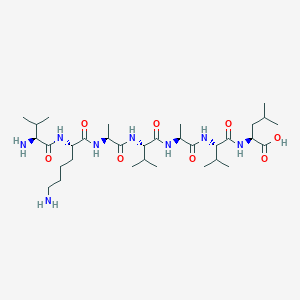
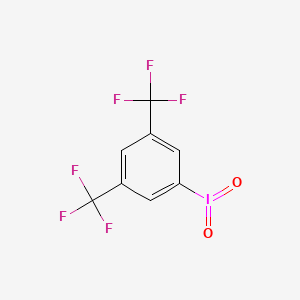
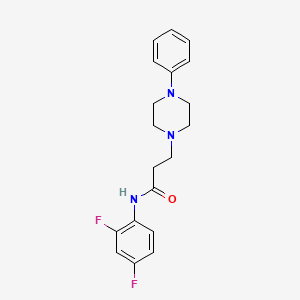
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B14184593.png)
